Pomalidomide-PEG3-Bromide
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Overview
Description
Pomalidomide-PEG3-Bromide is a chemical compound that integrates several functional groups, including a polyethylene glycol (PEG) chain, a bromide group, and a thalidomide-derived moiety . This compound is particularly valuable in drug discovery and development due to its unique chemical properties, which enable applications such as targeted drug delivery, prodrug design, and immunomodulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG3-Bromide typically involves a multi-step process. One approach includes the acylation, azide, and reduction reactions to obtain the azide and amino derivatives of pomalidomide . A substitution reaction between pomalidomide and Br-PEG3-t-butyl ester generates the final compound .
Industrial Production Methods: Continuous flow chemistry has been employed for the synthesis of pomalidomide and its analogues, offering advantages such as safe operation, excellent reproducibility, and efficient processes . This method involves a 3-4 step flow approach, yielding the compound with an overall efficiency of 38-47% .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-PEG3-Bromide undergoes various chemical reactions, including substitution reactions, where the bromide group can be replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in these reactions include azide derivatives and t-butyl esters . The conditions often involve acylation, azide formation, and reduction steps .
Major Products: The major products formed from these reactions are typically derivatives of pomalidomide with modified functional groups, enhancing its applicability in drug development .
Scientific Research Applications
Pomalidomide-PEG3-Bromide has a wide range of applications in scientific research:
Biology: Utilized in high-throughput screening assays to assess cellular penetration of degrader candidates.
Industry: Employed in
Properties
Molecular Formula |
C21H26BrN3O7 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
4-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H26BrN3O7/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27/h1-3,16,23H,4-13H2,(H,24,26,27) |
InChI Key |
JCVBEFVIXHYKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCBr |
Origin of Product |
United States |
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